molecular formula C11H8N3NaO2 B1143801 Sodium 4-(2-pyridylazo)resorcinol CAS No. 13311-52-9

Sodium 4-(2-pyridylazo)resorcinol

Cat. No.: B1143801
CAS No.: 13311-52-9
M. Wt: 237.19
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Description

Sodium 4-(2-pyridylazo)resorcinol, also known as 4-(2-pyridylazo)resorcinol monosodium salt, is a chemical compound with the molecular formula C11H9N3O2Na. It is widely used as a metallochromic indicator and chromogenic agent for the quantitative determination of various metal ions. This compound forms colored complexes with metal ions, making it useful in analytical chemistry for detecting and measuring metal concentrations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-(2-pyridylazo)resorcinol typically involves the diazotization of 2-aminopyridine followed by coupling with resorcinol. The reaction is carried out in an ethanol solvent under controlled temperature conditions. The product is then purified through recrystallization from a mixture of ethanol and water .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(2-pyridylazo)resorcinol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Complexation Reactions: Common reagents include metal salts (e.g., copper sulfate, zinc chloride) and buffers to maintain the pH at optimal levels for complex formation.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (oxidizing agent) and sodium borohydride (reducing agent) are used under controlled conditions.

Major Products

The major products of these reactions are the metal complexes formed with this compound. These complexes are often colored and can be analyzed using spectrophotometric methods .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Sodium 4-(2-pyridylazo)resorcinol involves the formation of colored complexes with metal ions. The compound acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms. This binding results in a change in the electronic structure of the compound, leading to the formation of a colored complex that can be detected and measured using spectrophotometric techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 4-(2-pyridylazo)resorcinol is unique due to its high sensitivity and selectivity for metal ions. It forms stable complexes with a wide range of metal ions, making it a versatile tool in analytical chemistry. Its ability to form colored complexes allows for easy detection and quantification of metal ions in various samples .

Properties

IUPAC Name

sodium;5-hydroxy-2-(pyridin-2-yldiazenyl)phenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2.Na/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11;/h1-7,15-16H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRPHCQLJZXMJV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Orange or brown powder; [Alfa Aesar MSDS]
Record name 4-(2-Pyridylazo)resorcinol, monosodium salt, monohydrate
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CAS No.

13311-52-9, 16593-81-0
Record name Sodium 4-(2-pyridylazo)resorcinol
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Record name 4(or 2)-(2-pyridylazo)-3(or 5)-(sodiooxy)phenol
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Record name Resorcinol, 4-(2-pyridylazo)-, monosodium salt, monohydrate
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